4,4'-Oxydipiperidine dihydrochloride is a chemical compound with the molecular formula C10H22Cl2N2O. It is primarily utilized in various scientific research and industrial applications due to its unique chemical properties. This compound serves as a catalyst and intermediate in organic synthesis reactions, and it is being studied for its potential biological activities, including interactions with biomolecules and possible therapeutic applications .
The synthesis of 4,4'-Oxydipiperidine dihydrochloride typically involves several steps:
In industrial settings, large-scale production often employs controlled conditions such as temperature, pressure, and pH to maximize yield and purity. Techniques like crystallization are used for purification .
4,4'-Oxydipiperidine dihydrochloride can participate in various chemical reactions:
Common reagents used in these reactions include:
The outcomes of these reactions depend on the specific reagents and conditions employed.
The mechanism of action for 4,4'-Oxydipiperidine dihydrochloride involves its role as a catalyst in chemical reactions. It facilitates the formation or breaking of chemical bonds by interacting with specific molecular targets. In biological systems, it may influence various biochemical pathways by interacting with enzymes or receptors .
This interaction can lead to potential therapeutic effects, making it a subject of ongoing research in medicinal chemistry.
These properties make 4,4'-Oxydipiperidine dihydrochloride suitable for various applications in research and industry .
4,4'-Oxydipiperidine dihydrochloride has diverse applications across several fields:
The construction of the ether-linked bipiperidine scaffold in 4,4'-Oxydipiperidine dihydrochloride relies critically on selective C-O bond formation between piperidine precursors. Modern synthetic approaches emphasize transition metal-catalyzed cross-coupling methodologies due to their superior regioselectivity and functional group tolerance compared to classical nucleophilic substitution reactions. Ullmann-type ether synthesis remains industrially relevant, where copper(I) catalysts (e.g., CuI, CuBr) mediate the coupling of 4-hydroxypiperidine with 4-halopiperidine derivatives under basic conditions. Recent optimizations have demonstrated that copper nanoparticles supported on magnetite (CuFe₂O₄) enhance reaction efficiency, enabling coupling completion within 8 hours at 110°C with reduced catalyst loading (5 mol%) [1] [8].
Nickel-catalyzed reductive coupling presents a complementary strategy for ether formation under milder conditions. NiCl₂(dme)/dppf (1,1′-bis(diphenylphosphino)ferrocene) systems catalyze the coupling between 4-chloropiperidine and 4-hydroxypiperidine using zinc dust as a reductant, achieving yields exceeding 85% in dimethylacetamide solvent at 80°C. This approach minimizes competitive elimination pathways observed in Ullmann reactions [5] [8]. Ligand design proves crucial for suppressing protodehalogenation side reactions; bulky phosphines like tricyclohexylphosphine (PCy₃) enhance both yield (92%) and reproducibility in kilogram-scale trials [5] [8].
Table 1: Catalyst Systems for Piperidine-Piperidine Ether Coupling
Catalyst System | Base/Solvent | Temperature (°C) | Yield (%) | Key Advantage |
---|---|---|---|---|
CuI/1,10-Phenanthroline | Cs₂CO₃/DMSO | 120 | 78 | Low-cost catalyst |
NiCl₂(dme)/dppf/Zn | K₃PO₄/DMA | 80 | 85 | Mild conditions |
Pd(OAc)₂/XPhos | t-BuONa/Toluene | 100 | 70 | Tolerance to N-protecting groups |
CuFe₂O₄ nanoparticles | KOH/PEG-400 | 110 | 91 | Recyclable catalyst |
Solvent engineering significantly impacts reaction efficiency. Polar aprotic solvents like dimethylacetamide (DMA) and N-methylpyrrolidone (NMP) facilitate higher conversions than tetrahydrofuran or dioxane due to improved solubilization of piperidine salts. Crown ether additives (e.g., 18-crown-6) further enhance reactivity with potassium bases by cation complexation, reducing reaction times by 30-40% [3] [8].
Dehydrogenative coupling represents an atom-economical alternative to classical halide-hydroxide coupling, eliminating pre-functionalization requirements. This strategy employs oxidizing agents to generate reactive intermediates directly from C-H bonds. Copper(II)-mediated oxidative coupling utilizes catalysts like copper(II) acetate with atmospheric oxygen as the terminal oxidant. The mechanism involves single-electron transfer from 4-hydroxypiperidine to form a nitrogen-stabilized radical, followed by C-O bond formation with a second piperidine molecule. While environmentally advantageous, yields typically plateau at 65-70% due to overoxidation to carbonyl derivatives [1] [3].
Hypervalent iodine reagents address selectivity limitations associated with metal-based oxidants. Diacetoxyiodobenzene (PhI(OAc)₂) enables stoichiometric dehydrogenative coupling at 0-5°C in dichloromethane, achieving 82% isolated yield of 4,4'-oxydipiperidine without N-protection. The mild oxidation potential minimizes degradation pathways but increases raw material costs [3]. Recent catalytic protocols employ iodobenzene with oxone as a co-oxidant, regenerating the active hypervalent iodine species in situ and reducing iodine consumption by 80% [3].
Mitsunobu chemistry provides a highly reliable pathway for ether formation between sterically hindered piperidines. The reaction of 4-hydroxypiperidine with 4-hydroxy-piperidine derivatives employs triphenylphosphine and diethyl azodicarboxylate (DEAD), generating the unsymmetrical ether via an inverted SN₂ mechanism. This method is particularly valuable for synthesizing asymmetric analogs, though the stoichiometric phosphine oxide and hydrazine byproducts complicate large-scale applications. Polymer-supported triphenylphosphine variants facilitate byproduct removal, improving process sustainability [3].
Table 2: Oxidative Ether Formation Protocols
Oxidizing System | Solvent | Temperature (°C) | Yield (%) | Limitations |
---|---|---|---|---|
Cu(OAc)₂/O₂ (0.2 atm) | Pyridine | 60 | 68 | Overoxidation to carbonyls |
PhI(OAc)₂ (stoichiometric) | CH₂Cl₂ | 0-5 | 82 | High reagent cost |
PhI/Oxone (catalytic) | Acetonitrile/H₂O | 25 | 75 | pH sensitivity |
PPh₃/DEAD (Mitsunobu) | THF | 0→25 | 90 | Stoichiometric byproducts |
The conversion of 4,4'-oxydipiperidine free base to its dihydrochloride salt significantly modifies physicochemical properties critical for pharmaceutical applications. Salt formation occurs through acid-base reaction in anhydrous ethereal solvents, typically employing hydrogen chloride gas bubbling in ethyl acetate or isopropanol at 0-5°C. This controlled addition prevents localized overheating that initiates amine degradation. The hydrochloride salt exhibits superior crystallinity compared to hydrobromide or sulfate analogs, facilitating purification and isolation. The stoichiometric protonation of both nitrogen centers (pKa ~11) ensures consistent 2:1 HCl:base ratio confirmed by ion chromatography and potentiometric titration [2] [4].
Solubility profiling reveals dramatic enhancement in aqueous systems: the free base exhibits solubility of <0.1 mg/mL in pH 7.4 phosphate buffer, while the dihydrochloride salt achieves >50 mg/mL, enabling formulation in aqueous injectables. This 500-fold improvement originates from disruption of intermolecular hydrogen bonding and introduction of ionic interactions with water molecules. Hygroscopicity remains manageable (<0.5% moisture uptake at 60% RH) due to crystalline lattice stabilization by chloride counterions [4].
Accelerated stability studies demonstrate the hydrochloride salt's superiority. At 40°C/75% relative humidity over 12 weeks, the dihydrochloride maintains >99% purity by HPLC, while the free base shows 3-5% degradation products (primarily N-oxides and hydrolyzed ethers). The crystalline structure impedes oxidative degradation pathways by molecular packing constraints. Optimal storage stability occurs in double polyethylene bags within polypropylene containers under nitrogen atmosphere, preventing deliquescence and acid loss [4].
Table 3: Comparative Properties of 4,4'-Oxydipiperidine Salts
Property | Free Base | Dihydrochloride | Dihydrobromide | Disulfate |
---|---|---|---|---|
Aqueous Solubility (mg/mL) | 0.09 | 52 | 48 | 34 |
Melting Point (°C) | 76-78 (decomp.) | 278-280 (dec.) | 265-267 (dec.) | >300 (decomp.) |
Hygroscopicity | High | Moderate | High | Low |
Photostability | Poor | Excellent | Good | Excellent |
Industrial-scale manufacturing of 4,4'-Oxydipiperidine dihydrochloride requires meticulous optimization of crystallization dynamics to ensure consistent particle size distribution (PSD) and polymorph control. Anti-solvent crystallization predominates, where concentrated aqueous HCl solution of the free base is introduced into chilled isopropanol (≤5°C) under high-shear mixing. This generates micronized crystals (Dv₅₀ = 15-25 μm) with narrow PSD (span <1.8), minimizing downstream filtration time to under 2 hours per 500 kg batch. Continuous crystallization reactors have demonstrated superior control, maintaining consistent supersaturation through precisely controlled feeding rates of HCl solution into antisolvent [1] [4].
Polymorph control presents significant challenges due to the compound's conformational flexibility. Two anhydrous polymorphs exist: Form I (needles, thermodynamically stable) and Form II (prismatic, metastable). Process analytical technology tools, including in-line Raman spectroscopy and focused beam reflectance measurement (FBRM), enable real-time polymorph monitoring. Seeding with 0.1% w/w Form I crystals during the nucleation phase ensures exclusive production of the stable polymorph. Solvent composition critically affects outcomes; ethanol/water mixtures favor Form II, while isopropanol/water >7:3 ratio reliably produces Form I [4].
Purification integrates acid-wash protocols to remove residual metal catalysts below ICH Q3D limits (<10 ppm). Dissolving the crude hydrochloride salt in deionized water at 60°C, followed by treatment with activated carbon (Norit SX Ultra) and chelating resins (Duolite GT-73), reduces palladium to <1 ppm and copper to <0.5 ppm. Final isolation employs agitated nutsche filters with solvent-resistant filter cloths, achieving residual solvent levels meeting ICH Q3C requirements (isopropanol <500 ppm, ethyl acetate <500 ppm). Lyophilization represents an alternative for high-purity applications, producing amorphous material with surface area >15 m²/g suitable for inhalation formulations [1] [4].
Table 4: Industrial Crystallization Process Parameters
Parameter | Batch Process | Continuous Process | Criticality |
---|---|---|---|
Temperature | 0-5°C | 3-7°C | Controls nucleation rate |
Agitation Rate | 150-200 rpm | 500-700 rpm (in-line) | Determines crystal size |
Anti-solvent Ratio | 8:1 (IPA:aqueous) | 10:1 (IPA:aqueous) | Affects supersaturation |
Seeding Strategy | 0.1% w/w at 40% vol. | Continuous seeding loop | Polymorph control |
Drying Conditions | 40°C/20 mbar/12h | 45°C/vacuum conveyor | Residual solvent removal |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: